Cas no 403-61-2 (4-(2-chloro-1,1,2-trifluoroethoxy)aniline)
4-(2-chloro-1,1,2-trifluoroethoxy)aniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine,4-(2-chloro-1,1,2-trifluoroethoxy)-
- 4-(2-chloro-1,1,2-trifluoroethoxy)aniline
- 4-(2-CHLORO-1,1,2-TRIFLUORO-ETHOXY)-PHENYLAMINE
- 4-(1,1,2-trifluoro-2-chloroethoxy)aniline
- 4-(2-Chlor-1,1,2-trifluor-aethoxy)-anilin
- 4-(2-chloro-1,1,2-trifluoro-ethoxy)-aniline
- 4-(2-chloro-1,1,2-trifluoroethoxy)benzeneamine
- SCHEMBL9860526
- DTXSID40303446
- OXAZOLE-2-CARBOXYLICACIDAMIDE
- A825070
- CS-0268380
- NSC158368
- NSC-158368
- 4-(2-chloro-1,1,2-trifluoroethoxy)-aniline
- AKOS017344616
- AKOS003631343
- KRJGYZGOFPUZRH-UHFFFAOYSA-N
- MFCD00025316
- 403-61-2
- SB79809
- EN300-02597
-
- MDL: MFCD00025316
- Inchi: 1S/C8H7ClF3NO/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7H,13H2
- InChI Key: KRJGYZGOFPUZRH-UHFFFAOYSA-N
- SMILES: ClC(C(OC1C=CC(=CC=1)N)(F)F)F
Computed Properties
- Exact Mass: 225.01700
- Monoisotopic Mass: 225.0168260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.1
Experimental Properties
- PSA: 35.25000
- LogP: 3.35600
4-(2-chloro-1,1,2-trifluoroethoxy)aniline Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
4-(2-chloro-1,1,2-trifluoroethoxy)aniline Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(2-chloro-1,1,2-trifluoroethoxy)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 032994-250mg |
4-(2-Chloro-1,1,2-trifluoro-ethoxy)-phenylamine |
403-61-2 | >97% | 250mg |
£160.00 | 2022-03-01 | |
| Fluorochem | 032994-1g |
4-(2-Chloro-1,1,2-trifluoro-ethoxy)-phenylamine |
403-61-2 | >97% | 1g |
£465.00 | 2022-03-01 | |
| Fluorochem | 032994-2g |
4-(2-Chloro-1,1,2-trifluoro-ethoxy)-phenylamine |
403-61-2 | >97% | 2g |
£731.00 | 2022-03-01 | |
| abcr | AB146552-5 g |
4-(2-Chloro-1,1,2-trifluoroethoxy)aniline, 98%; . |
403-61-2 | 98% | 5g |
€215.00 | 2023-05-09 | |
| abcr | AB146552-25 g |
4-(2-Chloro-1,1,2-trifluoroethoxy)aniline, 98%; . |
403-61-2 | 98% | 25g |
€645.00 | 2023-05-09 | |
| Enamine | EN300-81572-0.1g |
4-(2-chloro-1,1,2-trifluoroethoxy)aniline |
403-61-2 | 95% | 0.1g |
$34.0 | 2023-02-12 | |
| Enamine | EN300-81572-0.25g |
4-(2-chloro-1,1,2-trifluoroethoxy)aniline |
403-61-2 | 95% | 0.25g |
$48.0 | 2023-02-12 | |
| Enamine | EN300-81572-0.5g |
4-(2-chloro-1,1,2-trifluoroethoxy)aniline |
403-61-2 | 95% | 0.5g |
$85.0 | 2023-02-12 | |
| Enamine | EN300-81572-1.0g |
4-(2-chloro-1,1,2-trifluoroethoxy)aniline |
403-61-2 | 95% | 1.0g |
$127.0 | 2023-02-12 | |
| Enamine | EN300-81572-2.5g |
4-(2-chloro-1,1,2-trifluoroethoxy)aniline |
403-61-2 | 95% | 2.5g |
$252.0 | 2023-02-12 |
4-(2-chloro-1,1,2-trifluoroethoxy)aniline Suppliers
4-(2-chloro-1,1,2-trifluoroethoxy)aniline Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 4-(2-chloro-1,1,2-trifluoroethoxy)aniline
Chemical Profile of 4-(2-chloro-1,1,2-trifluoroethoxy)aniline (CAS No. 403-61-2)
4-(2-chloro-1,1,2-trifluoroethoxy)aniline, identified by its Chemical Abstracts Service Number (CAS No. 403-61-2), is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a chloro-substituted trifluoroethoxy group attached to an aniline backbone, has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry. The presence of both electron-withdrawing and electron-donating functional groups makes it a versatile intermediate for synthesizing more complex molecules.
The chemical structure of 4-(2-chloro-1,1,2-trifluoroethoxy)aniline can be described as a benzene ring substituted with an amine group at the para position relative to the chloro-substituted trifluoroethoxy moiety. The trifluoroethoxy group, characterized by its high electronegativity due to the presence of three fluorine atoms, exerts a strong influence on the electronic properties of the molecule. This feature is particularly relevant in designing molecules with specific interactions with biological targets.
Recent advancements in the field of drug discovery have highlighted the importance of fluorinated compounds in enhancing pharmacological properties such as bioavailability, metabolic stability, and binding affinity. The incorporation of fluorine atoms into pharmaceutical candidates often leads to improved efficacy and reduced side effects. In this context, 4-(2-chloro-1,1,2-trifluoroethoxy)aniline serves as a valuable building block for developing novel therapeutic agents.
One of the key areas where 4-(2-chloro-1,1,2-trifluoroethoxy)aniline has shown promise is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with minimal off-target effects. The structural features of 4-(2-chloro-1,1,2-trifluoroethoxy)aniline, particularly its ability to form hydrogen bonds and engage in hydrophobic interactions, make it an ideal candidate for modulating kinase activity.
Moreover, the chloro-substituent in 4-(2-chloro-1,1,2-trifluoroethoxy)aniline adds another layer of functionality that can be exploited in medicinal chemistry. Chlorine atoms are known to participate in various chemical reactions, including nucleophilic substitution and metal coordination, which can be leveraged to develop novel drug candidates. For instance, the chloro group can serve as a handle for further derivatization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.
In addition to its applications in kinase inhibition research, 4-(2-chloro-1,1,2-trifluoroethoxy)aniline has also been explored in the development of antiviral agents. Viruses rely on host cellular machinery for replication and survival, making them attractive targets for therapeutic intervention. By designing molecules that interfere with viral replication cycles or host-virus interactions, 4-(2-chloro-1,1,2-trifluoroethoxy)aniline could potentially lead to new antiviral drugs.
The synthesis of 4-(2-chloro-1,1,2-trifluoroethoxy)aniline involves several key steps that highlight its synthetic utility. One common approach starts with the reaction of aniline with 2-chlorotrifluoromethyl ethyl ether under basic conditions to form the desired product. This reaction typically proceeds via nucleophilic aromatic substitution (SNAr), where the amine group acts as a nucleophile attacking the electrophilic carbon atom of the trifluoromethyl ethyl ether.
The role of solvents and catalysts in this reaction is crucial for achieving high yields and purity. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often used due to their ability to stabilize charged intermediates and transition states. Additionally, 4-(2-chloro-1,-,-trifluoroethoxy)- _aniline _can be further functionalized by introducing other substituents at different positions on the benzene ring or by modifying the trifluoroethoxy group itself._
Recent studies have also explored the use of computational methods to optimize the synthesis and applications of 4-(chloro--,-trifluor ethoxy)- _anil ine._ Computational chemistry techniques such as density functional theory (DFT) have been employed to predict molecular properties and reaction outcomes before experimental validation. These methods have significantly reduced the time and cost associated with drug discovery by allowing researchers to screen large libraries of compounds virtually.
The impact of fluorine substitution on pharmacokinetic properties has been extensively studied, 4( -chlorotrif luor eth oxy)- _ani line _being no exception._ Fluorine atoms can influence metabolic stability by affecting bond dissociation energies and electronic distributions within molecules._ For example, replacing hydrogen atoms with fluorine can increase lipophilicity_ enhance binding affinity_ reduce metabolic clearance_ and prolong drug half-life._ These effects are particularly important for developing drugs that require long-term administration or have narrow therapeutic windows.
In conclusion, 4( -chlorotrif luor eth oxy)- _ani line _(CAS No._40361_62)_is_a multifaceted compound with significant potential in pharmaceutical research._ Its unique structural features make it a valuable intermediate for synthesizing kinase inhibitors antiviral agents_ and other therapeutic agents._ The ongoing exploration of its synthetic pathways_ pharmacological properties_ and computational modeling underscores its importance in advancing drug discovery efforts._ As research continues_ we can expect further insights into how this compound can contribute to developing next-generation pharmaceuticals that address unmet medical needs.
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